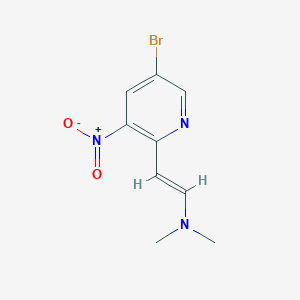

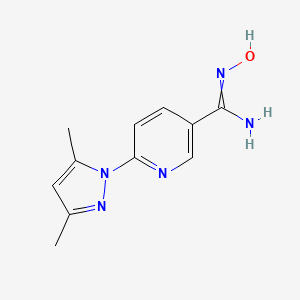

(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, “(1- (5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol”, the SMILES string is OCC1CCN (C1)c2ncc (Br)cc2 [N+] ( [O-])=O and the InChI key is HDLFBYXQADTACU-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its form, molecular weight, and other characteristics. For the related compound “(1- (5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol”, it is a solid with a molecular weight of 302.12 .

Scientific Research Applications

Large-Scale Synthesis

The compound 5-Bromo-2-nitropyridine, a derivative relevant to the specified chemical, has been synthesized on a large scale using hydrogen peroxide oxidation. This process was optimized to ensure reproducibility and safety, particularly in handling the oxidation reaction and oxidant mixture (Agosti et al., 2017).

1,3-Dipolar Cycloaddition Reactions

Nitropyridyl isocyanates, closely related to the specified compound, have demonstrated reactivity in 1,3-dipolar cycloaddition reactions. These reactions produced tetrazolinones and substituted amines, highlighting the compound's versatility in forming diverse chemical structures (Holt & Fiksdahl, 2007).

Formation of Aminals via Pummerer Rearrangement

The reaction of 2-amino-3-nitropyridine, a chemical structure similar to the specified compound, with acid chlorides leads to the formation of unusual aminals through a Pummerer type rearrangement. This discovery opens up new possibilities for synthesizing novel nitrogen-containing compounds (Rakhit et al., 1979).

Development of Fluorescent Probes

Compounds based on 2-aminoethylpyridine, which share a structural similarity with the specified chemical, have been used to develop fluorescent probes. These probes react with metal ions like Fe3+ and Hg2+, indicating potential applications in detecting and estimating trace metals in water and biological systems (Singh et al., 2020).

Nucleophilic Substitution Reactions

The reaction of 3-bromo-4-nitropyridine with amines, closely related to the specified compound, demonstrated a novel nitro-group migration. This suggests that the compound may undergo similar unexpected rearrangements, providing insights into its reactivity and potential applications in organic synthesis (Yao et al., 2005).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For the related compound “(1- (5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol”, it has hazard statements H302 - H318, indicating it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name |

(E)-2-(5-bromo-3-nitropyridin-2-yl)-N,N-dimethylethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2/c1-12(2)4-3-8-9(13(14)15)5-7(10)6-11-8/h3-6H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQGEEKJHSDVMR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)